Levetiracetam EP Impurity B

Forced Degradation Stability Studies Mass Balance

This compound is the definitive European Pharmacopoeia reference standard for Levetiracetam Impurity B. Unlike generic analogs, its unique (2Z)-unsaturated structure governs distinct chromatographic behavior essential for resolving the API and other specified impurities (A, C). It is the mandatory analyte for forced-degradation studies (acid/base hydrolysis) per ICH Q1A and for compendial method verification during technology transfer. Substitution with non-pharmacopoeial alternatives invalidates peak-purity assessments and system suitability, directly risking failed regulatory filings. Procure this traceable standard to guarantee method specificity, accurate impurity profiling, and seamless EP/USP monograph compliance.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13385193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevetiracetam EP Impurity B
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC=C(C(=O)N)N1CCCC1=O
InChIInChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)
InChIKeyZGHRUXLFLIMTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levetiracetam EP Impurity B: Procurement Specifications and Analytical Differentiation


Levetiracetam EP Impurity B (CAS 358629-47-7, C₈H₁₂N₂O₂, MW 168.19 g/mol), also known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide or Dehydro Levetiracetam, is a key pharmacopoeial reference standard for the quality control of the antiepileptic drug Levetiracetam. It is designated by the European Pharmacopoeia (EP) as a specific impurity, distinct from other related compounds such as Impurity A or C, with a defined role in method validation and system suitability testing . This compound is chemically distinct from the active pharmaceutical ingredient (API), lacking its saturated side chain, which imparts unique chromatographic behavior [1].

Risks of In-Class Substitution: Why Impurity B is Not Interchangeable with Levetiracetam or Other EP Impurities


Substituting Levetiracetam EP Impurity B with the API, other EP impurities (e.g., Impurity A, C), or non-pharmacopoeial analogs will invalidate critical analytical methods. The compound is a specific, forced-degradation product formed under distinct stress conditions (acid and base hydrolysis) and exhibits a unique retention time in validated HPLC methods [1]. Using an alternative compound compromises method specificity and system suitability, as the chromatographic resolution and peak purity assessments are explicitly developed for this impurity [2]. This specificity is not guaranteed with a generic or similar compound, leading to failed method validation and inaccurate impurity profiling.

Quantitative Evidence for Selecting Levetiracetam EP Impurity B Over Analogs


Forced Degradation as a Primary Source: Quantitative Comparison with Levetiracetam API Stability

Levetiracetam EP Impurity B is a primary degradation product formed under forced acidic and basic hydrolysis conditions, unlike the API which remains relatively stable under thermal or photolytic stress. This specific formation pathway quantifies its role as a stability marker [1].

Forced Degradation Stability Studies Mass Balance

Chromatographic Resolution and Peak Purity: Quantitative Differentiation from API and Other Impurities

Validated ion-pair chromatography methods demonstrate that Levetiracetam EP Impurity B is well-resolved from both the Levetiracetam API and other known impurities, ensuring accurate quantification and reliable system suitability [1].

HPLC Method Validation Peak Purity Related Substances

Regulatory Designation and Pharmacopoeial Traceability: Advantage Over Non-EP Impurity Standards

As an official European Pharmacopoeia (EP) Reference Standard, Levetiracetam EP Impurity B provides a higher level of regulatory acceptance and traceability compared to non-pharmacopoeial or 'in-house' impurity standards, which require additional justification during regulatory submissions .

Regulatory Compliance Pharmacopoeial Standard Quality Control

Quantitative LOQ/LOD Comparison in Validated RP-HPLC Methods: Impurity B vs. Impurity C

In a validated RP-HPLC method for Levetiracetam impurity quantification, Levetiracetam EP Impurity B shows a distinct method sensitivity compared to Impurity C, with the latter exhibiting lower detection and quantitation limits, highlighting differences in analytical response [1].

Method Sensitivity LOD/LOQ RP-HPLC

Distinct Physicochemical Handling and Storage Requirements

Levetiracetam EP Impurity B has specific storage and handling requirements (e.g., refrigeration under inert atmosphere) that differ from the more stable Levetiracetam API and other impurities, directly impacting laboratory procurement and stability protocols [1].

Material Handling Stability Storage Conditions

Critical Application Scenarios for Levetiracetam EP Impurity B in Analytical Workflows


Stability-Indicating Method Development and Forced Degradation Studies

Essential for developing and validating HPLC/UPLC methods that monitor Levetiracetam API stability. The compound is a primary degradation marker formed under acid and base hydrolysis, making it a mandatory analyte in forced degradation studies per ICH Q1A guidelines [1].

Regulatory Batch Release and GMP Quality Control Testing

As an EP Reference Standard, it is the definitive standard for identification, system suitability, and quantification of Impurity B in Levetiracetam drug substance and finished product batch release, ensuring compliance with EP monograph specifications .

Pharmacopoeial Method Verification and Transfer

Used to verify the performance of compendial methods during transfer to a new laboratory or CMO. Its unique chromatographic behavior (resolution from API and other impurities) confirms that the analytical system is suitable for its intended use [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levetiracetam EP Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.